molecular formula C14H17F2NO4S B2702358 N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide CAS No. 899734-08-8

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2702358
CAS No.: 899734-08-8
M. Wt: 333.35
InChI Key: OIOSRRGZMWSHNN-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide ( 899734-08-8) is a specialized synthetic organic compound of significant interest in modern chemical and biomedical research. This molecule features a unique architecture, combining a 2,4-difluorobenzenesulfonamide group with a 1,4-dioxaspiro[4.4]nonane scaffold. The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various enzymes and its prevalence in a range of therapeutic agents . Compounds containing the sulfonamide group have demonstrated a wide spectrum of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making them valuable tools for studying enzymatic pathways and disease mechanisms . The specific structural motifs present in this compound—the fluorinated aromatic ring and the spirocyclic ketal system—suggest potential for diverse research applications. The 1,4-dioxaspiro[4.4]nonane moiety provides conformational restraint and can influence the molecule's solubility and metabolic stability. This compound is intended for use as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of more complex molecules for biological screening. It may also serve as a critical reagent in structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets known to be modulated by sulfonamide-containing molecules, such as enzymes involved in folate synthesis or carbonic anhydrase activity . Researchers can utilize this high-quality compound to explore new chemical space and develop novel probes for biological systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4S/c15-10-3-4-13(12(16)7-10)22(18,19)17-8-11-9-20-14(21-11)5-1-2-6-14/h3-4,7,11,17H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOSRRGZMWSHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with 2,4-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Motifs

(a) N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide
  • Structure: Shares the 1,4-dioxaspiro[4.4]nonane core but substitutes the sulfonamide with an ethanediamide group and a nitrobenzene moiety.
  • Molecular Weight : 349.34 g/mol (C₁₆H₁₉N₃O₆) .
  • The ethanediamide linkage introduces hydrogen-bonding capacity distinct from sulfonamide’s sulfonyl group.
(b) 3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine
  • Structure : A spirocyclic dioxane (1,4-dioxaspiro[4.5]decane ) with a propargylamine side chain.
  • Synthesis : Prepared via alkyne-functionalized intermediates, differing from sulfonamide coupling .
  • Key Differences: The larger spiro ring (4.5 vs. The alkyne group offers click chemistry utility absent in the target compound.

Sulfonamide Derivatives with Heterocyclic Cores

(a) N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c)
  • Structure : Features a 1,4-diazepane ring instead of a spirocyclic dioxolane.
  • Molecular Weight : 379.90 g/mol (C₁₈H₂₂ClN₃O₂S) .
  • Key Differences : The diazepane ring introduces conformational flexibility and basic nitrogen atoms, which may enhance water solubility but reduce metabolic stability compared to the dioxaspiro system.
(b) 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10j)
  • Structure: Contains a 4-methyl-1,4-diazepane ring and a monofluorinated benzene.
  • Molecular Weight : 377.48 g/mol (C₁₉H₂₄FN₃O₂S) .
  • Key Differences: The methyl group on the diazepane modulates lipophilicity, while monofluorination (vs. 2,4-difluoro) reduces electronic effects on the aromatic ring.

Functional and Pharmacokinetic Comparisons

Property Target Compound N-[(2S)-1,4-Dioxaspiro...] Compound 10c
Core Structure 1,4-Dioxaspiro[4.4]nonane 1,4-Dioxaspiro[4.4]nonane 1,4-Diazepane
Functional Group 2,4-Difluorobenzenesulfonamide Ethanediamide + nitrobenzene 4-Chlorobenzenesulfonamide
Molecular Weight (g/mol) ~346.07 349.34 379.90
Electron Effects Strongly electron-withdrawing (F) Electron-withdrawing (NO₂) Moderate (Cl)
Solubility Likely low (fluorine, spiro core) Moderate (amide, nitro) Higher (diazepane basicity)

Biological Activity

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is a synthetic compound characterized by its unique spirocyclic structure and sulfonamide functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure

The compound features a complex structure that includes a spirocyclic moiety, which is known to influence its biological interactions. The presence of the difluorobenzene and sulfonamide groups enhances its chemical reactivity and potential binding affinity to biological targets.

Chemical Formula: C15H20F2N2O5S
Molecular Weight: 398.40 g/mol
CAS Number: 1432680-69-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, enabling the compound to fit into various binding sites on target proteins. This can lead to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The sulfonamide moiety can inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria.

  • Case Study: A study evaluating various sulfonamides found that compounds similar in structure to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The potential anticancer properties of this compound are under investigation, particularly regarding its ability to induce apoptosis in cancer cells.

  • Research Findings: Preliminary studies have shown that derivatives of sulfonamides can inhibit tumor growth through multiple mechanisms, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique structural features that may contribute to enhanced biological activity.

Compound NameStructure FeaturesBiological Activity
N-(4-fluorophenyl) sulfonamideSimple aryl groupModerate antibacterial
N-(3-chlorophenyl) sulfonamideChlorinated aryl groupAnticancer properties
This compoundSpirocyclic structure + difluorobenzenePotentially high antibacterial & anticancer

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